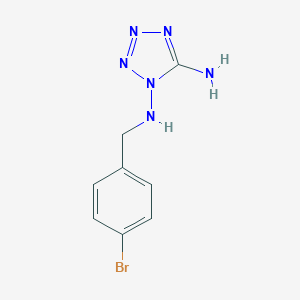![molecular formula C18H21N5O B276640 N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B276640.png)
N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine, also known as ETTA, is a chemical compound that has been widely used in scientific research. It belongs to the family of tetrazoles and has been synthesized using various methods. ETTA has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Mécanisme D'action
N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine acts as a chelating agent for metal ions, forming stable complexes with them. The tetrazole ring of N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine acts as a coordinating group, while the benzyl group provides stability to the complex. N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine has been shown to selectively bind to copper ions, forming a stable complex that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine has been shown to have low toxicity and is not known to have any significant physiological effects. It has been used in cell culture experiments to study the role of copper ions in various biological processes such as angiogenesis and cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine has several advantages as a fluorescent probe for metal ions. It is highly selective for copper ions and has a high binding affinity. It is also easy to synthesize and has low toxicity. However, N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine has some limitations such as its limited solubility in water, which can affect its performance in some experiments. It also has a relatively short fluorescence lifetime, which can limit its use in some applications.
Orientations Futures
There are several future directions for the use of N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine in scientific research. One area of interest is the development of N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine-based biosensors for the detection of other analytes such as amino acids and neurotransmitters. Another area of interest is the use of N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine in the development of new metal complexes for catalysis and other applications. Finally, N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine could be used in the development of new imaging agents for the detection of copper ions in vivo.
Méthodes De Synthèse
N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine has been synthesized using various methods such as the reaction of 3-(4-methylbenzyloxy)benzaldehyde with ethyl 1H-tetrazole-5-carboxylate in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 3-(4-methylbenzyloxy)benzaldehyde with ethyl 5-aminotetrazole-1-carboxylate in the presence of a base, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a ligand for the synthesis of metal complexes and as a catalyst in organic reactions. N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine has been used in the development of biosensors for the detection of various analytes such as glucose, cholesterol, and uric acid.
Propriétés
Nom du produit |
N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine |
|---|---|
Formule moléculaire |
C18H21N5O |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1-ethyl-N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C18H21N5O/c1-3-23-18(20-21-22-23)19-12-16-5-4-6-17(11-16)24-13-15-9-7-14(2)8-10-15/h4-11H,3,12-13H2,1-2H3,(H,19,20,22) |
Clé InChI |
GOUPYYKHBFNLCG-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=CC(=CC=C2)OCC3=CC=C(C=C3)C |
SMILES canonique |
CCN1C(=NN=N1)NCC2=CC(=CC=C2)OCC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276559.png)
![2-{2-Methoxy-4-[(propylamino)methyl]phenoxy}ethanol](/img/structure/B276560.png)
![4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid](/img/structure/B276564.png)
![2-Chloro-4-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276565.png)
![2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276566.png)
![2-Methyl-3-[(2,3,4-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276567.png)
![3-[(4-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276570.png)
![2-Chloro-4-[(3-methoxybenzyl)amino]benzoic acid](/img/structure/B276571.png)
![3-[(3-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276572.png)
![3-[(4-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276574.png)
![1-{4-[5-({[3-(Dimethylamino)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B276577.png)

![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276579.png)
![6-Chlorotetrazolo[1,5-a]quinazoline](/img/structure/B276581.png)